molecular formula C24H18ClN5O2 B11210132 N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210132
M. Wt: 443.9 g/mol
InChI Key: OFBYJGQNPQSEOS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 4-chlorophenyl isocyanate under controlled conditions.

    Substitution reactions:

    Final amination: The final step involves the amination of the intermediate product with 4-chlorophenoxy aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine core.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Potential therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of signaling pathways that are essential for tumor cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a more potent inhibitor compared to its analogs, providing a better therapeutic profile for cancer treatment.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H18ClN5O2/c1-31-19-12-6-18(7-13-19)30-24-22(14-28-30)23(26-15-27-24)29-17-4-10-21(11-5-17)32-20-8-2-16(25)3-9-20/h2-15H,1H3,(H,26,27,29)

InChI Key

OFBYJGQNPQSEOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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